Cypermethrin-beta

Description

Historical Context and Evolution of Synthetic Pyrethroid Insecticides

The development of synthetic pyrethroid insecticides, including beta-cypermethrin (B1669542), is rooted in the study of natural pyrethrins. Pyrethrins are insecticidal compounds extracted from the flowers of the chrysanthemum species Chrysanthemum cinerariaefolium. udelas.ac.pa The insecticidal properties of pyrethrum have been recognized since the 19th century, which spurred detailed chemical investigations into its active esters in the early 20th century. udelas.ac.pa A significant milestone was the synthesis of the first synthetic pyrethroid, allethrin, in 1949. udelas.ac.pa

Early synthetic pyrethroids, such as resmethrin (B1680537) and bioresmethrin (B1667281) developed in 1967, showed greater insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov However, their instability in air and light limited their agricultural use. nih.gov A major advancement came with the development of photostable synthetic pyrethroids. acs.org Modifications to the chrysanthemic acid portion of the molecule, specifically the creation of dihalovinyl analogues, led to compounds with improved stability. acs.org This innovation paved the way for the first commercial photostable synthetic pyrethroid, permethrin, in the early 1970s. acs.org

Cypermethrin (B145020), a broad-spectrum insecticide, was introduced later and is characterized by its complex stereochemistry. herts.ac.uk Beta-cypermethrin was introduced in 1989 and represents a specific isomeric mixture of cypermethrin. herts.ac.uk It was developed to enhance insecticidal efficacy by concentrating the most active isomers. cabidigitallibrary.orgageruo.com This targeted approach to isomer enrichment has been a significant trend in the evolution of synthetic pyrethroids, leading to the development of other enriched products like alpha-cypermethrin (B165848) and zeta-cypermethrin. acs.orgnhmrc.gov.au

Isomeric Composition and Chirality in Chemical Research

Cypermethrin is a chiral molecule with three chiral centers, resulting in a total of eight stereoisomers, which exist as four pairs of enantiomers. herts.ac.ukageruo.comeurl-pesticides.eu These isomers are categorized as cis and trans isomers based on the orientation of the substituents on the cyclopropane (B1198618) ring. herts.ac.uk The different isomers of cypermethrin exhibit significant variations in their biological activity and toxicity. ageruo.com

Beta-cypermethrin is a specific formulation that contains a mixture of four of these isomers. cabidigitallibrary.orgresearchgate.net It is composed of two enantiomeric pairs, making it a racemic mixture. lacerta.de Specifically, it includes two cis isomers and two trans isomers. ageruo.com The ratio of cis to trans isomers in beta-cypermethrin is approximately 40:60 or 2:3, a composition determined to be the optimal balance between high insecticidal activity and lower mammalian toxicity. cabidigitallibrary.orgageruo.com Research has shown that the insecticidal activity of the isomers follows the order of cis > trans. ageruo.com By concentrating the more active isomers, beta-cypermethrin achieves a higher efficacy at the same dose rate compared to the eight-isomer mixture of cypermethrin. cabidigitallibrary.org

The study of the individual isomers of pyrethroids is a significant area of chemical research. For instance, alpha-cypermethrin is another enriched mixture, containing only the two most active cis-isomers. ageruo.com The differential toxicity and degradation of these isomers in the environment and biological systems are subjects of ongoing investigation. acs.org For example, studies have shown that some bacterial strains can selectively degrade certain diastereomers and enantiomers of cypermethrin, with a preference for the trans diastereomers. acs.org

Table 1: Isomeric Composition of Cypermethrin and its Variants

| Common Name | Number of Isomers | Isomer Composition | Cis/Trans Ratio |

|---|---|---|---|

| Cypermethrin | 8 | Mixture of all eight stereoisomers | Varies |

| Alpha-cypermethrin | 2 | Two high-efficiency cis-isomers | 100% cis |

| Beta-cypermethrin | 4 | Two pairs of cis and trans racemates | ~40:60 |

| Zeta-cypermethrin | Not specified | Enriched mixture | Not specified |

Research Scope of Beta-Cypermethrin as a Broad-Spectrum Insecticide

Beta-cypermethrin is recognized as a broad-spectrum insecticide effective against a wide range of pests. herts.ac.ukresearchgate.net Its mode of action is as a sodium channel modulator, affecting the nervous system of insects upon contact and ingestion. herts.ac.ukcabidigitallibrary.org Research has demonstrated its efficacy in controlling common pests in various agricultural crops, as well as in public health and veterinary applications. herts.ac.uk Examples of pests controlled by beta-cypermethrin include aphids, cockroaches, fleas, ticks, flies, and mosquitoes. herts.ac.uk

The research scope of beta-cypermethrin extends to its application in various formulations, such as emulsifiable concentrates (EC), water-dispersible granules (WG), and nanoemulsions. cabidigitallibrary.orgnih.gov Studies have compared the efficacy of different formulations, with findings suggesting that nanoemulsions can exhibit enhanced insecticidal effects compared to conventional emulsions. nih.govnih.gov This is attributed to the smaller particle size of nanoemulsions, which may lead to better absorption and interaction with the target pest's biological systems. nih.gov

Furthermore, academic research investigates the sublethal effects of beta-cypermethrin on target and non-target organisms. Studies on the aphid Rhopalosiphum padi have shown that exposure to sublethal concentrations can lead to reduced fecundity and longevity. researchgate.net In contrast, some studies on the predatory ladybird Harmonia axyridis have observed that sublethal doses can lead to increased flight and locomotion, as well as faster development and increased fertility, suggesting complex and species-specific responses. frontiersin.org

Academic Significance in Environmental and Biological Systems Research

The academic significance of beta-cypermethrin research lies in understanding its environmental fate, ecotoxicology, and its impact on biological systems. Beta-cypermethrin has a low aqueous solubility and is not expected to leach significantly into groundwater. herts.ac.uk It is also not persistent in soil systems. herts.ac.uk However, it is highly toxic to many aquatic organisms and honeybees. herts.ac.uk

A significant area of research is the biodegradation of beta-cypermethrin in the environment. Studies have identified various bacterial and fungal strains capable of degrading cypermethrin and its isomers. neptjournal.comresearchgate.net For example, Pseudomonas aeruginosa has been shown to effectively degrade beta-cypermethrin and its toxic metabolite, 3-phenoxybenzaldehyde (B142659), in contaminated soils. nih.gov The degradation process often involves the hydrolysis of the ester linkage, followed by further metabolism of the resulting products. nih.gov

Research into the toxicological effects of beta-cypermethrin on non-target organisms is another critical area. Studies on zebrafish (Danio rerio) have shown that exposure to environmentally relevant concentrations can induce oxidative stress in the liver and brain. researchgate.nettandfonline.com In mammals, research has indicated potential reproductive toxicity. For instance, studies in rats have suggested that beta-cypermethrin exposure can negatively affect the reproductive organs of both males and females. neptjournal.comresearchgate.net Furthermore, in vitro studies using human trophoblast cells have shown that beta-cypermethrin can induce apoptosis and inhibit cell migration, suggesting potential impacts on placental development. nih.govnih.gov These findings highlight the importance of continued research to fully understand the biosafety of beta-cypermethrin and to develop strategies for mitigating its potential environmental and health risks. nih.gov

Structure

3D Structure

Properties

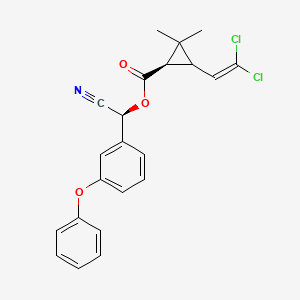

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-FLXSOZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052871 | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224510-29-5 | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Dynamics and Transformation Research

Environmental Persistence and Dissipation Studies

Cypermethrin-beta, a synthetic pyrethroid insecticide, is known for its relatively low persistence in the environment. environment-agency.gov.ukherts.ac.uk Its dissipation is primarily driven by microbial degradation and hydrolysis, with photolysis also playing a role. d-nb.info The rate of degradation is significantly influenced by the characteristics of the environmental matrix it is in.

Degradation Kinetics in Various Environmental Compartments

The half-life of this compound varies considerably across different environmental settings. In soil, its persistence is generally low, with reported half-lives ranging from as short as 4 days to as long as 12 weeks. herts.ac.ukpiat.org.nznih.gov For instance, one study reported a half-life of 4 to 12 days in field dissipation studies. piat.org.nz Another study found that the half-life of cypermethrin (B145020) in soil can range from 14.4 to 105.8 days. mdpi.com In aquatic environments, degradation can be more rapid. Measured degradation rates in water have been reported to be between 0.88 and 4 days. environment-agency.gov.uk In sediment, however, degradation is slower, with reported half-lives ranging from 12 to 67 days. environment-agency.gov.uk

The degradation of this compound often follows first-order kinetics. For example, a study on the degradation of beta-cypermethrin (B1669542) by the bacterium Lysinibacillus pakistanensis VF-2 reported a degradation rate constant of 0.01493 d⁻¹ in a liquid medium. acs.org In soil inoculated with various bacterial strains, the disappearance of cypermethrin also followed time-dependent, first-order kinetics with rate constants ranging from 0.0406 to 0.0722 d⁻¹. researchgate.net

Interactive Table: Degradation Half-Life of this compound in Different Environmental Compartments

| Environmental Compartment | Half-Life (Days) | Key Influencing Factors |

| Soil | 4 - 84 herts.ac.ukpiat.org.nznih.govmdpi.com | Microbial activity, organic matter content, clay content, moisture, temperature d-nb.infopiat.org.nzfrontiersin.org |

| Water | 0.88 - 4 environment-agency.gov.uk | Sunlight, pH, presence of naturally occurring substances environment-agency.gov.ukpiat.org.nz |

| Sediment | 12 - 67 environment-agency.gov.uk | Anaerobic conditions, sorption environment-agency.gov.ukpiat.org.nz |

| Elm Bark | 1.6 - 12 (initial phase) acs.org | - |

| Indoor Surfaces (Dust) | Significant decrease only after 112 days researchgate.net | Limited solar radiation, constant temperature, lower microbial population and moisture researchgate.net |

Influence of Environmental Matrices on Persistence

The persistence of this compound is significantly affected by the physical and chemical properties of the surrounding environment.

Soil: In soil, factors such as organic matter content, clay content, microbial activity, and moisture levels play crucial roles. d-nb.infopiat.org.nz Higher organic matter and clay content can lead to increased adsorption, which can in turn reduce the bioavailability of the compound for microbial degradation, thus increasing its persistence. piat.org.nzfrontiersin.org Conversely, soils with high microbial activity exhibit faster degradation rates. piat.org.nz Temperature and moisture also have a direct impact; for instance, the half-life of cypermethrin was found to decrease from 5.9 to 3.2 weeks as the temperature increased from 25 to 35°C, and from 6.6 to 2.5 weeks when soil moisture increased from 40% to 60%. frontiersin.org The pH of the soil can also influence degradation rates, with some studies showing optimal degradation at neutral pH. acs.orgekb.eg

Water: In aquatic systems, the breakdown of cypermethrin is enhanced by the presence of naturally occurring substances. piat.org.nz It hydrolyzes more rapidly in river water compared to distilled water, suggesting that dissolved and suspended organic matter can facilitate its degradation. piat.org.nz The compound is more stable in neutral and weakly acidic conditions, with hydrolysis accelerating in alkaline environments. nih.gov

Indoor Environments: Indoors, this compound demonstrates considerable persistence. Studies have shown that on indoor surfaces and in house dust, its concentration can remain relatively constant for extended periods, with significant decreases observed only after several months. researchgate.net This increased persistence is attributed to the limited exposure to solar radiation, consistent temperatures, and lower microbial populations and moisture levels found indoors. researchgate.net

Environmental Mobility and Distribution Investigations

The movement and distribution of this compound in the environment are largely governed by its strong tendency to bind to soil and sediment particles. environment-agency.gov.uk This characteristic significantly limits its mobility in most environmental scenarios.

Adsorption and Sorption Phenomena in Soil and Sediment Systems

This compound exhibits high sorption to soil and sediment, a property attributed to its hydrophobic nature and low water solubility. environment-agency.gov.ukpiat.org.nz This strong binding affinity means that the compound is not expected to be very mobile in soil. environment-agency.gov.uk The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon in soil, is high for cypermethrin, with reported values around 350,000. europa.eu

The extent of adsorption is influenced by the soil's composition. Soils with higher organic matter and clay content show greater adsorption of cypermethrin. piat.org.nzresearchgate.net For example, one study found that the adsorption of cypermethrin was higher in peat soil compared to silt clay soil, which was reflected in their respective Freundlich adsorption coefficients (Kads) of 205 and 140 kg-1. fortunejournals.com This strong sorption to organic matter can reduce the potential for the compound to leach from sources like landfills. environment-agency.gov.uk

Leaching Potential in Terrestrial Environments

Due to its strong adsorption to soil particles, the leaching potential of this compound in terrestrial environments is considered to be very limited. nih.govmdpi.com It is generally considered immobile in soil and is not expected to readily leach through the soil profile to contaminate groundwater. herts.ac.uknih.gov However, despite its low leaching potential, cypermethrin has been detected in some groundwater samples, suggesting that under certain conditions, such as in intensive agricultural areas, some transport to groundwater may occur. mdpi.com

Volatilization Characteristics and Atmospheric Presence

This compound has a low potential to volatilize from soil and water surfaces. environment-agency.gov.uk Its Henry's Law constant, which indicates the partitioning between air and water, is low, suggesting that volatilization from water surfaces is not a significant environmental fate process. service.gov.uk Consequently, it is not expected to be present in significant quantities in the air. environment-agency.gov.uk The photochemical oxidative DT₅₀, an indicator of long-range air transport risk, is also low, further suggesting a limited potential for atmospheric transport. herts.ac.uk

Interactive Table: Key Parameters for Environmental Mobility of this compound

| Parameter | Value | Implication |

| Water Solubility | < 9 µg/L environment-agency.gov.uk | Low mobility in aqueous phase. |

| Soil Adsorption Coefficient (Koc) | ~350,000 europa.eu | Strong binding to soil organic matter, limiting mobility. |

| Henry's Law Constant | 2.5x10⁻⁷ atm-m³/mol piat.org.nz | Low potential for volatilization from water. |

| Vapor Pressure | 1.3x10⁻⁹ mmHg piat.org.nz | Low volatility. |

Biotransformation and Biodegradation Pathways Research

The breakdown of beta-cypermethrin in the environment is significantly influenced by microbial activity. Microorganisms, through various metabolic processes, can transform this synthetic pyrethroid into less harmful substances. This section delves into the research on the microbial degradation of beta-cypermethrin, exploring the pathways, specific organisms, and enzymatic mechanisms involved.

The primary and most crucial step in the bacterial degradation of beta-cypermethrin is the hydrolysis of its ester bond. mdpi.com This reaction is catalyzed by carboxylesterase enzymes and results in the cleavage of the molecule into two main fragments: a cyclopropane (B1198618) carboxylic acid derivative and 3-phenoxybenzoic acid (3-PBA). ekb.egfrontiersin.orgnih.gov This initial hydrolysis is significant because it leads to a loss of the compound's insecticidal activity. scielo.org.mx

Following the initial ester bond cleavage, further degradation of the resulting metabolites occurs. One of the key subsequent steps is the decomposition of the diphenyl ether structure within 3-PBA. nih.govdeswater.com This process involves the cleavage of the ether linkage, which breaks down 3-PBA into simpler aromatic compounds like phenol (B47542) and protocatechuic acid. deswater.commetu.edu.tr These smaller molecules can then be funneled into common metabolic pathways and further mineralized. scielo.org.mx

For instance, research on Lysinibacillus pakistanensis VF-2 has detailed a degradation pathway for beta-cypermethrin that prominently features both ester bond hydrolysis and subsequent diphenyl ether decomposition. nih.gov Similarly, studies with Pseudomonas aeruginosa PAO1 have shown that after the initial carboxylester linkage hydrolysis, the diaryl bond is cleaved, leading to further metabolism of the compound. nih.govcapes.gov.br The degradation of 3-PBA can be initiated by the deoxygenation of the diaryl ether by enzymes like Phenoxybenzoate dioxygenase. metu.edu.tr

Fungi also play a significant role in the breakdown of beta-cypermethrin and other pyrethroids. frontiersin.org They employ a range of enzymes to carry out reactions such as hydroxylation, esterification, deoxygenation, and dehydrogenation. frontiersin.org

A notable example is the fungus Aspergillus niger. The strain Aspergillus niger YAT has been shown to effectively degrade beta-cypermethrin. researchgate.netresearchgate.net This strain first transforms beta-cypermethrin into 3-PBA, which is then further metabolized into compounds like permethric acid, protocatechuic acid, gallic acid, and phenol. researchgate.net Research indicates that A. niger YAT can degrade 54.83% of an initial 50 mg/L concentration of beta-cypermethrin within seven days. researchgate.netresearchgate.net Another strain, Aspergillus niger ZD11, produces a pyrethroid hydrolase and can degrade various pyrethroids, utilizing the breakdown products as a carbon source. researchgate.net

The fungus Eurotium cristatum ET1, isolated from Fu Brick Tea, has also demonstrated the ability to degrade both beta-cypermethrin and its primary metabolite, 3-PBA. nih.gov The degradation process involves the transformation of beta-cypermethrin to 3-PBA, which is subsequently metabolized into phenol and catechol. nih.gov Other fungal genera, including Trichoderma and Fusarium, have also been noted for their capacity to degrade pyrethroids. frontiersin.orgmdpi.com For example, Fusarium isolated from soil has been shown to degrade 60-80% of a 100 mg/L concentration of cypermethrin in five days. mdpi.com

A variety of bacterial and fungal strains have been isolated and identified for their ability to degrade beta-cypermethrin, making them promising candidates for bioremediation.

| Microbial Genus | Specific Strain(s) | Key Findings | Reference(s) |

| Pseudomonas | aeruginosa CH7, aeruginosa PAO1 | P. aeruginosa CH7 degraded 90% of beta-cypermethrin in 12 days. frontiersin.org P. aeruginosa PAO1 degraded 91.4% of 50 mg/L beta-cypermethrin in 120 hours. nih.govcapes.gov.br | nih.govcapes.gov.brfrontiersin.org |

| Bacillus | licheniformis B-1, subtilis BSF01, cereus ZH-3 | B. licheniformis B-1 is involved in co-metabolic degradation. frontiersin.org B. subtilis BSF01 degraded 89.4% of 50 mg/L beta-cypermethrin in 7 days. bohrium.com B. cereus ZH-3 has been used in mixed cultures for enhanced degradation. frontiersin.org | frontiersin.orgfrontiersin.orgbohrium.com |

| Ochrobactrum | lupini DG-S-01, intermedium SP9 | O. lupini DG-S-01 degraded over 90% of 50 mg/L beta-cypermethrin in 5 days. frontiersin.orgsphinxsai.com O. intermedium SP9 achieved 69.1% degradation in 8 days under optimal conditions. ekb.eg | ekb.egfrontiersin.orgsphinxsai.com |

| Azoarcus | indigens HZ5 | Degraded beta-cypermethrin. neptjournal.comresearchgate.net | neptjournal.comresearchgate.net |

| Lysinibacillus | pakistanensis VF-2, cresolivuorans HIS7 | L. pakistanensis VF-2 showed an 81.66% degradation efficiency. nih.gov L. cresolivuorans HIS7 showed enhanced degradation with optimized conditions. researchgate.net | nih.govresearchgate.net |

| Serratia | JC1, JCN13 | Strain JC1 degraded 92% of beta-cypermethrin in 10 days, while JCN13 degraded 89% in 4 days. frontiersin.org | frontiersin.org |

| Enterobacter | hormaechei ZK101, ludwigii | E. hormaechei ZK101 degraded 67.6% of cypermethrin in 5 days. metu.edu.tr E. ludwigii is a halotolerant strain capable of degradation under saline conditions. deswater.com | deswater.commetu.edu.tr |

| Aspergillus | niger YAT, oryzae M-4 | A. niger YAT degraded 54.83% of 50 mg/L beta-cypermethrin in 7 days. researchgate.netresearchgate.net A. oryzae M-4 is used in co-cultures for enhanced degradation. neptjournal.complos.org | researchgate.netresearchgate.netneptjournal.complos.org |

Microbial consortia, or mixed cultures, often exhibit enhanced degradation capabilities compared to single strains. For example, a co-culture of Bacillus cereus ZH-3 and Staphylococcus aureus HP-S-01 metabolized 73.1% of a 50 mg/L cypermethrin concentration in 24 hours, significantly higher than the individual strains. frontiersin.org Similarly, a co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4 has been shown to be highly effective in degrading both beta-cypermethrin and its metabolite 3-PBA. plos.orgsemanticscholar.org

The enzymatic breakdown of beta-cypermethrin is primarily initiated by carboxylesterases (EC 3.1.1.1). frontiersin.orghep.com.cn These enzymes belong to the α/β hydrolase fold family and are crucial for the detoxification of pyrethroids by hydrolyzing the ester bond that links the cyclopropane and aromatic parts of the molecule. mdpi.comresearchgate.nethep.com.cn This hydrolysis converts the pyrethroid into its corresponding acid and alcohol, significantly reducing its toxicity. hep.com.cn

Several pyrethroid-hydrolyzing enzymes have been isolated and characterized from various microorganisms. For example, a pyrethroid hydrolase with a molecular weight of 53 kDa was purified from Aspergillus niger strain ZD11. frontiersin.org In Ochrobactrum anthropi YZ-1, a pyrethroid-degrading esterase gene, pytY, has been identified. hep.com.cn Whole-genome sequencing of Lysinibacillus pakistanensis VF-2 revealed the involvement of carboxylesterases, along with dioxygenases and other enzymes that degrade aromatic compounds, in the breakdown of beta-cypermethrin. nih.gov

In addition to carboxylesterases, other enzymes like laccase have been implicated in the degradation process. For instance, the presence of both esterase and laccase in Bacillus subtilis has been shown to facilitate the biodegradation and detoxification of cypermethrin. semanticscholar.org

Co-metabolism is a process where microorganisms transform a compound, like beta-cypermethrin, that they cannot use as a primary energy or nutrient source, in the presence of another compound that does serve as a growth substrate. frontiersin.orgsemanticscholar.org This is a common mechanism for the biodegradation of pyrethroids. frontiersin.orgsemanticscholar.org

Several studies have explored the co-metabolic degradation of beta-cypermethrin. For example, Bacillus licheniformis B-1 has been investigated for its ability to co-metabolically degrade beta-cypermethrin. frontiersin.orgresearchgate.net It was found that certain nutrients and metabolic intermediates could regulate this process. researchgate.net

A significant challenge in co-metabolic degradation is the potential accumulation of toxic intermediates. For instance, the degradation of beta-cypermethrin by B. licheniformis B-1 can lead to the accumulation of 3-PBA, which can inhibit the degradation process. plos.orgsemanticscholar.org To overcome this, co-cultures of different microbial strains have been successfully employed. A co-culture of B. licheniformis B-1 and Aspergillus oryzae M-4 demonstrated highly efficient degradation of beta-cypermethrin. plos.orgsemanticscholar.org In this synergistic relationship, A. oryzae M-4 efficiently degrades the 3-PBA produced by B. licheniformis B-1. plos.orgsemanticscholar.org Interestingly, a toxic intermediate from the co-metabolic degradation of 3-PBA by A. oryzae M-4, gallic acid, was found to be efficiently degraded by B. licheniformis B-1. plos.orgsemanticscholar.org This highlights the potential of well-designed microbial consortia for the complete and efficient bioremediation of beta-cypermethrin contaminated environments.

Role of Microbial Enzymes in this compound Breakdown (e.g., carboxylesterases)

Photodegradation Processes and Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental degradation of this compound. While Cypermethrin is generally considered one of the more light-stable pyrethroids, it is susceptible to photodegradation, particularly in aqueous environments and on surfaces exposed to sunlight. who.int The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizers present in the environment. mdpi.com

Hydrolytic Degradation Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key pathway for the degradation of this compound, especially under alkaline conditions. The stability of this compound is highly dependent on pH. In acidic or neutral aqueous solutions, it is relatively stable, but its degradation accelerates significantly as the pH increases. nih.gov For instance, at acidic pH values, the half-life of cypermethrin isomers can be a year or more, while at a pH of 11, it can be a matter of minutes. who.int

The primary mechanism of hydrolytic degradation is the cleavage of the ester linkage, which is the most vulnerable part of the molecule to this process. This cleavage results in the formation of two main metabolites: 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. The rate of hydrolysis is also influenced by the isomeric configuration, with trans-isomers generally hydrolyzing faster than cis-isomers.

Identification and Characterization of Environmental Metabolites

Key identified environmental metabolites include:

3-phenoxybenzoic acid (3-PBA) : A major and frequently detected metabolite resulting from the hydrolysis of the ester linkage. researchgate.netresearchgate.net It can be further metabolized into other compounds.

3-phenoxybenzaldehyde (B142659) : Another significant metabolite, often formed during both biodegradation and photodegradation processes. researchgate.net

Phenol : Arises from the further degradation of 3-phenoxybenzoic acid. researchgate.net

Protocatechuic acid : This compound has also been identified as a downstream metabolite in the degradation pathway. researchgate.net

These metabolites are generally more mobile in the soil than the parent this compound molecule.

Enantioselective Degradation Research

This compound is a chiral compound, meaning it exists as multiple stereoisomers that are mirror images of each other (enantiomers) or non-mirror images (diastereomers). Research has shown that the degradation of this compound in the environment is often enantioselective, with different isomers breaking down at different rates. This has significant implications for the environmental fate and potential toxicity of the residual mixture.

Differential Degradation Rates of this compound Isomers

Studies in soil have consistently demonstrated that the four isomers of beta-cypermethrin degrade at different rates. researchgate.net Generally, the trans-isomers degrade faster than the cis-isomers. nih.gov This differential degradation can lead to a shift in the isomeric ratio of the remaining this compound in the environment over time. For example, in one study, the enantiomeric ratio of cis- and trans-diastereomers changed significantly over a 30-day incubation period. The half-lives of the isomers can vary considerably depending on soil properties and microbial activity. datapdf.com

Differential Degradation of this compound Isomers

| Isomer Configuration | General Degradation Rate | Influencing Factors |

|---|---|---|

| trans-isomers | Faster | Soil pH, microbial community composition, organic matter content |

| cis-isomers | Slower |

Functional Genes Associated with Enantioselective Degradation (e.g., pobA, pytH)

The enantioselective degradation of this compound is primarily a biological process driven by soil microorganisms. Specific functional genes within these microbes have been identified as playing key roles in this selective breakdown. Among the most significant are:

pobA : This gene encodes p-hydroxybenzoate hydroxylase, an enzyme involved in the degradation of aromatic compounds. It is believed to play a role in the breakdown of the 3-phenoxybenzoic acid metabolite.

pytH : This gene is known to encode a pyrethroid-hydrolyzing carboxylesterase, an enzyme that directly attacks the ester linkage of pyrethroid insecticides.

The presence and expression levels of these and other related genes in the soil microbiome are critical in determining the rate and enantioselectivity of this compound degradation. researchgate.net

Quantitative Relationships between Degradation Kinetics and Functional Genes

Researchers have established quantitative relationships between the degradation kinetics of this compound isomers and the abundance of functional genes like pobA and pytH. researchgate.netscience.gov Studies have utilized stepwise regression analysis to develop equations that correlate the degradation rates of individual isomers with the quantities of these genes in the soil. researchgate.netscite.ai

These quantitative analyses have revealed that different isomers have distinct regression equations, even under the same environmental conditions. science.gov This indicates that the influence of a particular functional gene can vary depending on the specific stereochemistry of the this compound isomer. For instance, path analysis has shown that a single functional gene can have different direct and indirect effects on the degradation of different isomers. researchgate.net These findings underscore the complexity of enantioselective degradation and highlight the importance of a gene-level perspective in understanding the environmental fate of chiral pesticides.

Bioaccumulation Research in Environmental Compartments

Beta-cypermethrin, due to its lipophilic nature, has been the subject of research to determine its potential for bioaccumulation in various organisms within different environmental compartments. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all possible routes (e.g., water, food, sediment) and accumulates in the organism's tissues at a concentration higher than that in the environment. The potential for a substance to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. nih.gov

Research indicates that beta-cypermethrin has the potential to bioconcentrate, although the extent varies significantly among species and tissues. herts.ac.ukherts.ac.uk Studies have investigated its accumulation in both aquatic and terrestrial organisms.

In aquatic ecosystems, beta-cypermethrin and its parent compound, cypermethrin, have demonstrated varying levels of accumulation. Regulatory data for beta-cypermethrin indicates a bioconcentration factor (BCF) of 846 L/kg in aquatic life. herts.ac.uk However, other assessments of cypermethrin suggest it does not bioaccumulate significantly in aquatic organisms. environment-agency.gov.uk This discrepancy may be related to the specific isomers tested or the conditions of the studies.

Detailed studies on fish have provided tissue-specific bioaccumulation data. In an investigation involving Crucian Carp (B13450389) (Carassius auratus), the BCFs for cypermethrin were found to be highest in the muscle tissue, followed by the liver, kidney, and blood. nih.gov Aquatic plants also show a capacity to accumulate these compounds. One study found a particularly high BCF for cypermethrin in the aquatic fern Azolla microphylla, suggesting its potential use in phytoremediation. researchgate.net

Table 1: Bioconcentration Factors (BCF) of Cypermethrin in Various Aquatic Organisms

| Species | Tissue/Organism | BCF (L/kg) | Source(s) |

|---|---|---|---|

| General Aquatic Life | Whole Organism | 846 | herts.ac.uk |

| Crucian Carp (Carassius auratus) | Muscle | 45.17 | nih.gov |

| Crucian Carp (Carassius auratus) | Liver | 37.08 | nih.gov |

| Crucian Carp (Carassius auratus) | Kidney | 29.85 | nih.gov |

| Crucian Carp (Carassius auratus) | Blood | 26.17 | nih.gov |

| Aquatic Fern (Azolla microphylla) | Whole Plant | 3,508.8 | researchgate.net |

| Aquatic Fern (Salvinia cucullate) | Whole Plant | 453.0 | researchgate.net |

In terrestrial environments, research has focused on the distribution of beta-cypermethrin in various animal tissues following exposure. A study on lizards (Eremias argus) after oral administration showed that beta-cypermethrin was absorbed and distributed throughout the body. lacerta.de The highest concentrations were initially found in the stomach and intestine, after which it was distributed to the liver, kidneys, and other organs. lacerta.de Similarly, studies in rats exposed to cypermethrin revealed accumulation in several tissues, with the highest concentrations consistently found in fat, reflecting the compound's lipophilicity. lacerta.dewho.int Research in laying hens also demonstrated that beta-cypermethrin and its metabolites can accumulate in tissues with high lipid content and can be transferred to eggs. researchgate.net

Table 2: Tissue Distribution of Beta-Cypermethrin in the Lizard (Eremias argus) 24 Hours After Oral Administration

| Tissue | Concentration (ng/g) | Source(s) |

|---|---|---|

| Stomach | ~12,000 | lacerta.de |

| Intestine | ~1,500 | lacerta.de |

| Liver | ~250 | lacerta.de |

| Kidney | ~150 | lacerta.de |

| Lung | ~120 | lacerta.de |

| Heart | ~80 | lacerta.de |

| Brain | ~50 | lacerta.de |

Ecotoxicological Research on Non Target Organisms

Impact on Aquatic Ecosystems

The aquatic environment is particularly susceptible to contamination from pesticide runoff. The following subsections outline the toxicity of beta-cypermethrin (B1669542) to different components of aquatic ecosystems.

Aquatic invertebrates are highly sensitive to beta-cypermethrin. Research indicates that crustaceans and aquatic insects are particularly vulnerable. neptjournal.com

For the water flea Daphnia magna, a crucial species in freshwater food webs, beta-cypermethrin exhibits high toxicity. The acute 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna is reported to be as low as 0.00042 mg/L. rayfull.com Another source notes a 96-hour LC50 (lethal concentration for 50% of the population) of 0.00026 mg/L for a 5% active ingredient formulation of beta-cypermethrin. made-in-china.com Chronic exposure to even lower concentrations can lead to reproductive issues. wfduk.org

The amphipod Hyalella curvispina, a common invertebrate in South American water bodies, is also highly sensitive. Studies have shown that cypermethrin (B145020) is acutely toxic to this species. nih.govmade-in-china.com One study determined a mean 48-hour LC50 value of 0.066 µg/L for cypermethrin in H. curvispina. nih.gov

Other aquatic insects and crustaceans also show significant sensitivity. Aquatic insects have demonstrated greater sensitivity to topically applied cypermethrin compared to terrestrial insects. The acute toxicity of beta-cypermethrin to various aquatic invertebrates underscores its potential to disrupt aquatic invertebrate communities.

Table 1: Acute Toxicity of Beta-Cypermethrin to Aquatic Invertebrates

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna | 48-hour EC50 | 0.00042 mg/L | rayfull.com |

| Daphnia magna | 96-hour LC50 | 0.00026 mg/L | made-in-china.com |

Beta-cypermethrin is highly toxic to fish. herts.ac.ukbiosynth.com This heightened sensitivity is often attributed to the slower metabolism and elimination of pyrethroids in fish compared to mammals and birds. semanticscholar.org

For rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 for beta-cypermethrin has been reported as 0.00039 mg/L, indicating high toxicity. rayfull.com Other studies on cypermethrin have reported 96-hour LC50 values for rainbow trout ranging from 0.5 µg/L to 8.2 µg/L. semanticscholar.orgcabidigitallibrary.org

Brown trout (Salmo trutta) are also susceptible, with a reported 96-hour LC50 for cypermethrin of 1.2 µg/L. semanticscholar.org

Bluegill sunfish (Lepomis macrochirus) have shown high sensitivity to cypermethrin, with a reported 96-hour LC50 of 1.8 µg/L. cabidigitallibrary.org Another study on a 36% cypermethrin formulation found a 96-hour LC50 of 5.69 ppb for bluegill sunfish. epa.gov

Research on other fish species further confirms the high toxicity. For instance, the 48-hour LC50 of beta-cypermethrin for guppies (Poecilia reticulata) was found to be 21.4 µg/L. nih.govtrjfas.org Beta-cypermethrin has also been shown to potentially impair the reproductive system of zebrafish (Danio rerio). neptjournal.com

Table 2: Acute Toxicity of Beta-Cypermethrin and Cypermethrin to Various Fish Species

| Compound | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Beta-cypermethrin | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.00039 mg/L | rayfull.com |

| Cypermethrin | Brown trout (Salmo trutta) | 96-hour LC50 | 1.2 µg/L | semanticscholar.org |

| Cypermethrin | Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 1.8 µg/L | cabidigitallibrary.org |

| Cypermethrin | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.5 µg/L |

In contrast to its high toxicity to aquatic animals, beta-cypermethrin generally shows a lower risk to algae. herts.ac.ukherts.ac.uk However, its effects can vary depending on the species and concentration.

For the green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), the acute 72-hour EC50 for beta-cypermethrin was reported to be greater than 0.053 mg/L, indicating moderate toxicity. rayfull.com Another source provides an LC50 value of 56.2 mg/L for Selenastrum capricornutum for a 5% beta-cypermethrin formulation. made-in-china.com A study on cypermethrin and the alga Scenedesmus obliquus determined a 96-hour EC50 of 112.45 mg/L, suggesting that this alga is less sensitive compared to other organisms. ulisboa.pt

While direct toxicity might be low, indirect effects on algal communities can occur. In mesocosm studies, the reduction of grazing crustaceans due to cypermethrin toxicity led to a proliferation of algae, rotifers, and protozoans. europa.eu This indicates that beta-cypermethrin can indirectly alter algal community structure by disrupting the food web. europa.eu Some research also suggests that cypermethrin pollution could lead to shifts in phytoplankton community structure, potentially favoring harmful algal species. researchgate.net

Table 3: Toxicity of Beta-Cypermethrin and Cypermethrin to Algae

| Compound | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Beta-cypermethrin | Pseudokirchneriella subcapitata | 72-hour EC50 | >0.053 mg/L | rayfull.com |

| Beta-cypermethrin | Selenastrum capricornutum | LC50 | 56.2 mg/L | made-in-china.com |

| Cypermethrin | Scenedesmus obliquus | 96-hour EC50 | 112.45 mg/L | ulisboa.pt |

Beta-cypermethrin has some potential to bioconcentrate in aquatic organisms. herts.ac.uk The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water.

For beta-cypermethrin, a BCF of 846 has been reported in the fish species Lepomis macrochirus. herts.ac.ukcentreecotox.ch This indicates a high potential for accumulation. In a study on crucian carp (B13450389) (Carassius auratus), cypermethrin was found to accumulate primarily in the muscle tissue, with a BCF value as high as 45.17 in the low concentration group. mdpi.com For other isomers of cypermethrin, BCF values in fish have been reported to range from 356 to 1204. centreecotox.ch

These studies suggest that lower concentrations of pyrethroid pesticides are more likely to bioaccumulate in organisms. mdpi.com Although pyrethroids can be eliminated from the body, their accumulation in tissues, particularly edible ones like muscle, is a key consideration in ecotoxicological risk assessment. mdpi.comcsic.es

Table 4: Bioconcentration Factor (BCF) of Beta-Cypermethrin in Fish

| Species | BCF Value | Tissue | Reference |

|---|---|---|---|

| Lepomis macrochirus | 846 | Whole body | herts.ac.ukcentreecotox.ch |

Effects on Algal Communities

Impact on Terrestrial Non-Target Organisms

The effects of beta-cypermethrin extend to the terrestrial environment, affecting beneficial species that play vital roles in ecosystems.

Beta-cypermethrin is highly toxic to honeybees (Apis mellifera) and other beneficial insects. herts.ac.ukherts.ac.ukwikipedia.org

For honeybees, beta-cypermethrin exhibits high acute contact and oral toxicity. The contact acute 48-hour LD50 (lethal dose for 50% of the population) is reported as 0.014 µ g/bee , and the oral acute 48-hour LD50 is 0.05 µ g/bee . rayfull.com Another study found the acute oral 48-hour LD50 of beta-cypermethrin for Apis mellifera ligustica to be 0.1509 µ g/bee , and for Apis cerana cerana to be 0.0164 µ g/bee , indicating that A. cerana cerana is more sensitive. nih.gov Chronic exposure to low doses of beta-cypermethrin in bee bread has been shown to reduce the fitness of honeybee larvae. nih.gov

The toxicity of cypermethrin extends to a wide range of non-target terrestrial invertebrates. A study evaluating the sensitivity of 46 non-target invertebrate species to cypermethrin found significant variations in tolerance. ecology.dp.ua Generally, phytophagous (plant-eating) insects were more sensitive than zoophagous (predatory) insects. ecology.dp.ua Among the most tolerant were larger ground beetles and earwigs, while smaller species like rove beetles were highly sensitive. ecology.dp.ua

Table 5: Acute Toxicity of Beta-Cypermethrin to Honeybees

| Species | Route of Exposure | Endpoint | Value | Reference |

|---|---|---|---|---|

| Honeybee | Contact | 48-hour LD50 | 0.014 µ g/bee | rayfull.com |

| Honeybee | Oral | 48-hour LD50 | 0.05 µ g/bee | rayfull.com |

| Apis mellifera ligustica | Oral | 48-hour LD50 | 0.1509 µ g/bee | nih.gov |

Effects on Earthworm Populations

Cypermethrin-beta has been shown to exert toxic effects on earthworms, crucial organisms for soil health and fertility. nih.gov Research indicates that exposure to this insecticide can negatively impact earthworm populations, thereby threatening the normal functioning of soil ecosystems. pulsus.com While some studies have concluded that at recommended agricultural doses, cypermethrin may not have adverse effects on natural earthworm populations, others highlight the importance of assessing sub-lethal effects such as changes in body weight and reproduction, as mortality can be an insensitive parameter. pulsus.comwho.int

Studies have demonstrated that cypermethrin can lead to a reduction in the growth rate of earthworms, such as Aporrectodea caliginosa and Lumbricus terrestris. nih.gov This weight loss may be indicative of feeding inhibition. pulsus.com Furthermore, the reproductive capabilities of earthworms appear to be more severely affected during the juvenile stage compared to the adult stage. nih.gov Co-exposure to beta-cypermethrin and other pesticides like triadimefon (B1683231) can trigger synergistic toxic effects in Eisenia fetida, leading to oxidative stress. nih.gov The toxicity of mixtures of cypermethrin and other pesticides, such as chlorpyrifos, has been found to be significantly higher than that of the individual pesticides, particularly affecting chronic responses like growth and reproduction rates. nih.gov

Interactive Table: Effects of Cypermethrin on Earthworms

| Species | Effect | Observation | Citation |

|---|---|---|---|

| Eisenia fetida | Growth and Reproduction | Significant reductions in growth and reproduction rates when mixed with chlorpyrifos. | nih.gov |

| Eisenia fetida | Oxidative Stress | Co-exposure with triadimefon induced synergistic toxicity and oxidative stress. | nih.gov |

| Aporrectodea caliginosa | Growth | Reduction in growth rate. | nih.gov |

| Lumbricus terrestris | Growth | Reduction in growth rate. | nih.gov |

| General Earthworm Populations | Population Levels | No significant effect on populations at a rate of 100 g a.i./ha in one study. | who.int |

| General Earthworm Populations | Reproduction | Juvenile stage is more severely affected by cypermethrin than the adult stage. | nih.gov |

Impact on Reptilian Species

Research into the effects of beta-cypermethrin on reptiles has highlighted their sensitivity to this pesticide. lacerta.denih.gov Studies on lizards (Eremias argus) have shown that oral administration of beta-cypermethrin can lead to its accumulation in various organs, including the liver, kidneys, testes, lungs, blood, brain, and heart. neptjournal.comresearchgate.net This accumulation can induce oxidative stress and damage the functions of the kidney, liver, and reproductive system. lacerta.deresearchgate.net

Following oral exposure, beta-cypermethrin has been observed to cause neurotoxic symptoms in lizards, such as accelerated running and body tremors, although these effects may diminish over time. nih.gov The liver has been identified as a primary target organ for beta-cypermethrin toxicity in lizards. nih.gov Studies have also shown that beta-cypermethrin can induce more severe oxidative damage in lizards compared to other pesticides like myclobutanil. lacerta.denih.gov Interestingly, salivary enzymes in reptiles have shown sensitivity to the toxicity of pesticides, suggesting a potential for non-invasive methods of monitoring exposure. lacerta.denih.gov

Interactive Table: Effects of Beta-Cypermethrin on Lizards (Eremias argus)

| Effect | Observation | Citation |

|---|---|---|

| Tissue Distribution | Accumulates in intestine, stomach, heart, kidney, blood, lung, liver, and brain. | nih.gov |

| Neurotoxicity | Observed at 24 hours post-administration, with symptoms ameliorating by 72 hours. | nih.gov |

| Oxidative Stress | Induces oxidative stress and can cause more severe damage than myclobutanil. | lacerta.denih.govresearchgate.net |

| Organ Damage | The liver is a primary target organ. | nih.gov |

| Biomarker Response | Salivary enzymes show sensitivity to pesticide toxicity. | lacerta.denih.gov |

Effects on Soil Microbiological Activity and Community Structure

Impact on Soil Enzyme Activities (e.g., β-glucosidase, urease, acid-phosphatase, dehydrogenase, catalase, arylsulfatase)

The impact of beta-cypermethrin on soil enzyme activities, which are crucial indicators of soil health, appears to be complex and sometimes contradictory across studies. Some research indicates that beta-cypermethrin has no significant effect on the activities of enzymes such as β-glucosidase, urease, acid-phosphatase, and dehydrogenase at certain concentrations. nih.gov However, other studies have reported inhibitory effects. For instance, cypermethrin has been shown to have an inhibitory effect on dehydrogenase, urease, catalase, and phosphatase activities. researchgate.net One study found that while cypermethrin initially inhibited soil respiration, this was followed by a mild stimulation. appliedtropicalagriculture.com The application of a commercial formulation of cypermethrin (Arpon G) was found to have an inhibitory potential on acid phosphatase and arylsulfatase in soil sown with Zea mays. mdpi.com Conversely, the activities of catalase, dehydrogenases, β-glucosidase, and alkaline phosphatase were strongly associated with the abundance of bacteria in the same study. mdpi.com The differing results may be attributed to variations in soil type, microbial community composition, and the specific formulation of the pesticide used. researchgate.net

Alterations in Soil Bacterial Communities and Diversity (e.g., Actinobacteria, Proteobacteria, Sphingomonas, Bacillus, Cellulosimicrobium, Devosia, Thermomonas, Rhodanobacter, Kaistobacter, Arthrobacter, Terracoccus, Rhodoplanes, Nocardioides, Phycicoccus, Luteolibacter, Pseudomonas)

Beta-cypermethrin can induce shifts in the structure and abundance of soil bacterial communities. nih.gov Studies have shown that the application of cypermethrin can modify the operational taxonomic units (OTUs) of dominant bacterial phyla such as Actinobacteria and Proteobacteria. mdpi.comnih.gov Specifically, in bare soil, cypermethrin was observed to decrease the OTU number of Actinobacteria and increase that of Gemmatimonadetes. mdpi.com In soil planted with Zea mays, cypermethrin reduced the OTU number of Actinobacteria while increasing that of Proteobacteria. mdpi.com

At the genus level, certain bacteria have shown tolerance to the pressure exerted by cypermethrin, including Sphingomonas and Bacillus. researchgate.net The presence of plants like Zea mays can mitigate the adverse effects of cypermethrin on soil bacteria. mdpi.com The degradation of beta-cypermethrin is also linked to specific bacterial communities, with studies identifying various genera capable of breaking down this pesticide. researchgate.net The soil microbial community structure and abundance have been shown to vary during the degradation of different enantiomers of beta-cypermethrin. nih.gov

Alterations in Soil Fungal Communities and Diversity (e.g., Ascomycota, Basidiomycota, Penicillium, Trichocladium)

Similar to its effects on bacteria, cypermethrin can also alter soil fungal communities. The dominant fungal phyla in many soil ecosystems are Ascomycota and Basidiomycota. frontiersin.orgscielo.br The application of cypermethrin has been found to modify the OTU numbers of these two phyla. mdpi.comnih.gov Specifically, cypermethrin has been observed to have a negative impact on the structure of Ascomycota, leading to a decrease in their OTU number. nih.gov

At the genus level, certain fungi have demonstrated tolerance to cypermethrin. Research has identified Penicillium and Trichocladium as being well-tolerated to the presence of this insecticide. researchgate.net The presence of vegetation can influence the response of fungal communities to cypermethrin, with the cultivation of Zea mays helping to mitigate some of the negative impacts. researchgate.net

Relationship between this compound Bioavailability and Soil Microbial Impact

The bioavailability of beta-cypermethrin in the soil is a critical factor influencing its impact on microbial communities. nih.gov The toxic effects of beta-cypermethrin on soil microorganisms are closely linked to its concentration and availability in the soil environment. frontiersin.orgnih.gov Generally, the damage of beta-cypermethrin to soil microbial communities is considered to be less severe compared to its impact on marine life, which is attributed to its lower bioavailability in soil. frontiersin.orgnih.gov

The strong sorption of pyrethroids like cypermethrin to soil particles can reduce their bioavailability and potential for long-term negative effects on soil quality. researchgate.net However, this can also lead to the formation of bound residues. researchgate.net The degradation of beta-cypermethrin in soil is influenced by the microbial community structure, and in turn, the presence of the pesticide can select for specific microbial populations capable of its degradation. nih.gov The addition of other carbon sources can sometimes enhance the disappearance of beta-cypermethrin from the soil, suggesting that co-metabolism can play a role in its bioremediation. frontiersin.org The relationship is complex, with the pesticide influencing the microbial community and the microbial community influencing the fate and impact of the pesticide.

Molecular and Biochemical Mechanisms of Action and Resistance

Neurophysiological Basis of Insecticidal Activity

The primary target of Cypermethrin-beta, like other pyrethroids, is the insect's nervous system. researchgate.net The compound's neurotoxicity is mediated through the modulation of various ion channels, leading to neuronal hyperexcitation and, ultimately, paralysis and death of the insect. researchgate.netnih.gov

The principal mode of action for this compound is the disruption of voltage-gated sodium channel (VGSC) function. researchgate.netnih.gov These channels are critical for the initiation and propagation of action potentials in neurons. ekb.eg this compound binds to the sodium channel protein, appearing to interact with the lipid phase of the membrane near the channel. toxno.com.au This binding alters the channel's gating kinetics in a profound way: it dramatically slows the rate of channel inactivation and closing. toxno.com.aunih.govnih.gov

This action effectively prolongs the period during which sodium ions can flow into the neuron following an action potential. toxno.com.au The result is a prolonged depolarizing afterpotential, which leads to repetitive, uncontrolled firing of the neuron. toxno.com.aunih.gov This state of hyperexcitability overwhelms the insect's nervous system, causing paralysis and death. toxno.com.aunih.gov The modification of these channels can be "use-dependent," meaning the effect is enhanced by repeated nerve stimulation, as channel opening increases the binding affinity for the pyrethroid. plos.orgresearchgate.netnih.gov For instance, studies on cloned insect sodium channels showed that modification by cypermethrin (B145020) was significantly dependent on repeated depolarization. nih.gov

In addition to its primary action on sodium channels, this compound and other Type II pyrethroids are known to antagonize the action of the principal inhibitory neurotransmitter in the insect central nervous system, gamma-aminobutyric acid (GABA). toxno.com.auwho.intresearchgate.net GABA mediates inhibition by activating receptors that are coupled to chloride ion channels. tandfonline.com The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

Pyrethroids can also modulate the activity of the cholinergic system. toxno.com.aunih.gov The widespread neuronal depolarization caused by the prolonged opening of sodium channels can lead to a massive release of neurotransmitters, including acetylcholine. researchgate.net This secondary effect can disrupt nicotinic cholinergic transmission. toxno.com.aunih.govt3db.ca Research on the effects of deltamethrin, a structurally similar Type II pyrethroid, has shown that developmental exposure can lead to an increased density of nicotinic receptors in the cerebral cortex of mice. nih.gov This indicates that pyrethroids can induce lasting changes in the cholinergic system.

The neurotoxic cascade initiated by this compound also involves the disruption of other neurotransmitter systems and ion homeostasis. Pyrethroids have been shown to enhance the release of noradrenaline. toxno.com.aunih.govt3db.ca Studies on alpha-cypermethrin (B165848), an isomeric mixture containing beta-cypermethrin (B1669542), revealed a significant increase in extracellular noradrenaline levels in the rat brain following administration. gsconlinepress.com

Modulation of Nicotinic Cholinergic Transmission

Mechanisms of Insecticide Resistance Development

The extensive and continuous use of this compound has led to the evolution of resistance in numerous insect pest populations. mdpi.com Resistance can develop through several mechanisms, with metabolic detoxification being one of the most significant. frontiersin.org

Metabolic resistance involves the insect's ability to enzymatically degrade or sequester the insecticide before it can reach its target site in the nervous system. frontiersin.org This is often achieved through the increased activity or altered expression of specific detoxification enzymes. mdpi.com The three major enzyme families implicated in resistance to beta-cypermethrin are Cytochrome P450 monooxygenases (P450s), Carboxylesterases (CarEs), and Glutathione (B108866) S-transferases (GSTs). frontiersin.orgmdpi.com

Cytochrome P450s (P450s): These enzymes are frequently central to insecticide metabolism. frontiersin.org The overexpression of P450 genes is a common mechanism of resistance to beta-cypermethrin in many insects. mdpi.commdpi.com For example, in resistant strains of the bird cherry-oat aphid (Rhopalosiphum padi), multiple P450-related genes were found to be upregulated compared to susceptible strains. mdpi.com

Carboxylesterases (CarEs): These enzymes detoxify pyrethroids by hydrolyzing the ester bond that is crucial for their insecticidal activity. mdpi.com Increased CarE activity has been detected in beta-cypermethrin-resistant houseflies (Musca domestica) and is linked to the overexpression of specific esterase genes. frontiersin.orgfrontiersin.org

Glutathione S-transferases (GSTs): GSTs play a key role in Phase II detoxification, catalyzing the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. mdpi.com Elevated GST activity has been observed in insect populations resistant to beta-cypermethrin, including the invasive fire ant (Solenopsis invicta). frontiersin.orgfrontiersin.org

Research has shown that resistance often involves the simultaneous upregulation of genes from multiple detoxification enzyme families.

Table 1: Upregulated Detoxification Genes in Beta-Cypermethrin Resistant Insect Strains This table summarizes research findings on the differential expression of genes related to detoxification in insect strains resistant to beta-cypermethrin compared to susceptible strains.

| Insect Species | Resistant Strain | Upregulated Gene Family | Number of Upregulated Genes | Research Context | Citation |

|---|---|---|---|---|---|

| Rhopalosiphum padi (Bird cherry-oat aphid) | Beta-R | Cytochrome P450 | 11 | Transcriptome analysis comparing resistant and susceptible strains. | mdpi.com |

| Rhopalosiphum padi (Bird cherry-oat aphid) | Beta-R | UGTs (UDP-glucuronosyltransferases) | 7 | Transcriptome analysis comparing resistant and susceptible strains. | mdpi.com |

Table 2: Changes in Detoxification Enzyme Activity in Response to Beta-Cypermethrin This table presents data on the activity levels of key detoxification enzymes in insects exposed to or resistant to beta-cypermethrin.

| Insect Species | Enzyme | Change in Activity | Observation | Citation |

|---|---|---|---|---|

| Phortica okadai | CYP450, CarE, GST | Increased | Activity of all three enzyme families was elevated in a lab-selected resistant strain, contributing to resistance. | mdpi.com |

| Musca domestica (House fly) | CarE | Increased | Higher CarE activity was found in a beta-cypermethrin-resistant strain compared to a susceptible one. | frontiersin.org |

| Solenopsis invicta (Red imported fire ant) | GST, Carboxylases | Increased | Enzyme activities significantly increased with rising concentrations of beta-cypermethrin. | frontiersin.org |

Metabolic Detoxification Mechanisms

Cytochrome P450 Monooxygenase Overexpression and Functional Characterization

Cytochrome P450 monooxygenases are a diverse family of enzymes critical in detoxifying foreign chemicals, including pesticides. mdpi.comcabidigitallibrary.org The overexpression of P450 enzymes is one of the most prevalent mechanisms of resistance to beta-cypermethrin across numerous insect species. mdpi.com Elevated P450 activity enables insects to metabolize insecticides more effectively, reducing their sensitivity. mdpi.com

Studies have consistently linked increased P450 activity with pyrethroid resistance. In Indian strains of the cotton bollworm, Helicoverpa armigera, resistant populations showed significantly higher monooxygenase activity—up to 2.40-fold greater than susceptible strains. bibliotekanauki.plplantprotection.pl This elevated activity was strongly correlated with resistance to pyrethroids, including beta-cyfluthrin. bibliotekanauki.plplantprotection.pl Functional characterization revealed that the overexpression of a specific P450 gene, CYP6B7, was highly pronounced in resistant strains while being undetected in susceptible ones, suggesting its direct role in conferring resistance. bibliotekanauki.plplantprotection.pl Similarly, in the German cockroach, Blattella germanica, oxidase activity in a beta-cypermethrin resistant strain was 2-fold higher than in susceptible individuals. cambridge.org The use of piperonyl butoxide (PBO), a P450 inhibitor, significantly increased the toxicity of beta-cypermethrin in resistant cockroaches, further confirming the role of these enzymes in detoxification. cambridge.org

In aphids, P450s also play a vital role in insecticide resistance. mdpi.comcabidigitallibrary.org Transcriptome analysis of the bird cherry-oat aphid, Rhopalosiphum padi, resistant to beta-cypermethrin, identified numerous differentially expressed P450 genes. mdpi.comcabidigitallibrary.org Specifically, 11 P450-related genes were found to be upregulated in resistant strains, indicating a complex, multi-gene response to insecticide pressure. mdpi.comresearchgate.net

Table 1: Cytochrome P450 (P450) Activity in Beta-Cypermethrin Resistant Insect Strains

| Insect Species | Strain | P450 Activity Increase (Fold change vs. Susceptible) | Key Findings | Citations |

| Helicoverpa armigera (Cotton Bollworm) | Nagpur (Resistant) | 2.40 | Strong positive correlation between monooxygenase activity and pyrethroid resistance. Overexpression of CYP6B7 gene. | bibliotekanauki.pl, plantprotection.pl |

| Helicoverpa armigera (Cotton Bollworm) | Delhi (Resistant) | 1.79 | Elevated monooxygenase activity correlated with resistance. | bibliotekanauki.pl, plantprotection.pl |

| Blattella germanica (German Cockroach) | Field-collected (Resistant) | 2.0 | Pre-treatment with PBO synergist increased beta-cypermethrin toxicity, confirming P450 involvement. | cambridge.org |

| Phortica okadai | Resistant Strain (RS) | Elevated activity | P450s contributed significantly to detoxification, especially during the larval stage. | mdpi.com |

| Rhopalosiphum padi (Bird Cherry-Oat Aphid) | Resistant Strain (Beta-R) | Upregulation of 11 genes | Transcriptome analysis showed multiple P450 genes were upregulated in response to beta-cypermethrin. | mdpi.com, researchgate.net |

Carboxylesterase (CarE) Activity, Gene Overexpression, and Functional Analysis (e.g., PxαE6, PxαE9, CarE001G)

Carboxylesterases (CarEs) constitute a major group of metabolic enzymes that confer insecticide resistance by hydrolyzing ester-containing compounds, such as pyrethroids, or by sequestering them. mdpi.comresearchgate.net Enhanced expression and gene amplification of CarEs are primary mechanisms underlying this resistance. mdpi.commdpi.com

In the diamondback moth, Plutella xylostella, a pest known for developing multi-insecticide resistance, several CarE genes are implicated in the detoxification of beta-cypermethrin. mdpi.comschweizerbart.de Two specific genes, PxαE6 and PxαE9, were found to be significantly overexpressed (from 2.69 to 15.32-fold higher) in multiple resistant field populations compared to a susceptible strain. mdpi.comresearchgate.net Functional analysis through RNA interference (RNAi) knockdown experiments confirmed their roles; silencing PxαE9 increased the susceptibility of larvae to beta-cypermethrin. mdpi.comschweizerbart.de Further biochemical assays with recombinant proteins revealed that PxαE9 could efficiently metabolize beta-cypermethrin, with a metabolic efficiency of 51.6%. mdpi.comresearchgate.net While PxαE6 was primarily involved in resistance to the organophosphate phoxim (B1677734), its overexpression was also noted in beta-cypermethrin resistant populations. mdpi.comresearchgate.net Another gene, PxαE8, was also shown to be overexpressed in multi-resistant P. xylostella populations, and its knockdown increased larval susceptibility to beta-cypermethrin by 47.4%. nih.govresearchgate.net

In the cotton bollworm, Helicoverpa armigera, the CarE gene CarE001G has been identified as playing a role in pyrethroid detoxification. researchgate.netnih.gov The purified recombinant CarE001G protein was able to metabolize beta-cypermethrin in vitro. researchgate.netnih.gov Interestingly, research showed that deletion mutations in a specific glycine-rich region of CarE001G significantly enhanced the enzyme's metabolic activity towards beta-cypermethrin, with specific activities increasing to between 4.0 and 5.6 nmol L⁻¹ min⁻¹ mg⁻¹ protein. nih.govnwafu.edu.cn This suggests that qualitative changes in the enzyme, in addition to overexpression, can be a potent resistance mechanism. nih.govnwafu.edu.cn

Table 2: Functional Analysis of Specific Carboxylesterase (CarE) Genes in Beta-Cypermethrin Resistance

| Gene | Insect Species | Overexpression in Resistant Strains | Functional Role in Beta-Cypermethrin Resistance | Citations |

| PxαE9 | Plutella xylostella | Yes (2.69 to 15.32-fold) | Knockdown increased susceptibility. Recombinant protein metabolized beta-cypermethrin with 51.6% efficiency. | mdpi.com, researchgate.net, schweizerbart.de |

| PxαE6 | Plutella xylostella | Yes (2.69 to 15.32-fold) | Overexpressed in multi-resistant populations, but functional analysis primarily linked it to phoxim resistance. | mdpi.com, researchgate.net, schweizerbart.de |

| PxαE8 | Plutella xylostella | Yes (14.8 to 28.0-fold) | Knockdown increased susceptibility to beta-cypermethrin by 47.4%. Overexpression in transgenic flies increased tolerance. | nih.gov, researchgate.net |

| CarE001G | Helicoverpa armigera | N/A (Focus on mutation) | Wild-type metabolizes beta-cypermethrin. Deletion mutations in glycine-rich region significantly enhanced metabolic activity. | nih.gov, researchgate.net, nwafu.edu.cn, researchgate.net |

Glutathione S-Transferase (GST) Activity and Gene Regulation

Glutathione S-Transferases (GSTs) are phase II detoxification enzymes that play a crucial role in protecting organisms from oxidative stress and metabolizing xenobiotics. mdpi.commdpi.com GSTs contribute to insecticide resistance through several mechanisms, including direct catalysis, sequestration, and protection against oxidative damage induced by insecticide exposure. mdpi.com

Elevated GST activity is frequently observed in insect populations resistant to beta-cypermethrin. mdpi.comoup.comresearchgate.net In a resistant strain of Phortica okadai, GST activity was significantly higher than in its susceptible counterpart. mdpi.com Similarly, in field populations of the grasshopper Oedaleus asiaticus, GST activity was significantly raised compared to a susceptible lab strain. oup.com In the red imported fire ant, Solenopsis invicta, GST activity increased significantly with exposure to increasing concentrations of beta-cypermethrin. frontiersin.orgnih.gov

Gene regulation studies have confirmed the role of GSTs in beta-cypermethrin tolerance. In the fall armyworm, Spodoptera frugiperda, the gene SfGSTD1 was identified as a key contributor to resistance. mdpi.com Knocking down SfGSTD1 reduced the insect's tolerance to beta-cypermethrin, while its overexpression in both cell lines and transgenic Drosophila melanogaster enhanced viability and tolerance when exposed to the insecticide. mdpi.com However, the mechanism is not always direct metabolic breakdown. In the poultry red mite, Dermanyssus gallinae, while GST activity and gene expression were elevated in resistant strains, in vitro assays showed that recombinant GST proteins could not directly metabolize beta-cypermethrin, suggesting their role might be more related to mitigating oxidative stress or conjugating secondary metabolites of the insecticide. researchgate.net

Differential Enzymatic Responses to Sublethal Concentrations of this compound

Exposure to sublethal concentrations of beta-cypermethrin can induce complex and varied responses in the detoxification enzyme systems of insects. frontiersin.orgschweizerbart.de These responses are not always simple upregulations and can differ based on the insect species and the specific enzymes involved.

In some cases, sublethal exposure leads to an increase in enzyme activity, which can be interpreted as an adaptive stress response. For instance, in multiple resistant populations of Plutella xylostella, exposure to a low lethal concentration (LC₂₅) of beta-cypermethrin induced the specific activity of CarEs and increased the relative expression of the resistance-associated gene PxαE8. nih.govresearchgate.net Similarly, in the red imported fire ant, Solenopsis invicta, enzymatic activities of CarE and GST significantly increased with rising sublethal doses of beta-cypermethrin. frontiersin.orgnih.gov

Conversely, some studies report a downregulation of detoxification genes following sublethal exposure. In the ladybird Harmonia axyridis, exposure to a sublethal dose of beta-cypermethrin resulted in the downregulation of several detoxification genes, including two esterases and four glutathione S-transferases. frontiersin.org This could suggest an alternative physiological response where the organism redirects energy from detoxification to other stress-response or recovery pathways. frontiersin.org

Sublethal exposure can also impact other physiological processes that are biochemically linked to resistance. In the cotton bollworm Helicoverpa armigera, sublethal beta-cypermethrin treatment was found to decrease the enzyme activities of trehalase and acetyl-CoA carboxylase (ACC), which in turn reduced the precursors available for sex pheromone biosynthesis, ultimately affecting mating success. schweizerbart.de In the apple snail Pomacea canaliculata, sublethal exposure to cypermethrin caused a significant increase in the activities of SOD, CAT, and GST in the digestive gland, indicating a response to oxidative stress. These varied findings highlight that the enzymatic response to low-level pesticide exposure is complex, involving not just the primary detoxification pathways but also broader physiological and metabolic adjustments.

Cuticular Resistance Mechanisms

Beyond metabolic detoxification, insects have evolved physical defenses against insecticides. A key mechanism is cuticular resistance, which involves modifications to the insect's exoskeleton to slow the absorption of insecticides into the body. frontiersin.orgmdpi.com This slowing process provides more time for metabolic enzymes to detoxify the insecticide before it can reach its neurological target site. frontiersin.org This form of resistance is often characterized by two main strategies: altering the composition and thickness of the cuticle and, as a direct result, reducing the rate of insecticide penetration. mdpi.comlstmed.ac.uk

Alterations in Insect Cuticle Composition and Thickening

A thicker cuticle is a common feature of insecticide-resistant insect strains. lstmed.ac.ukresearchgate.net This thickening acts as a more formidable physical barrier to the entry of xenobiotics. ncsu.edu Studies using electron microscopy have provided direct evidence of this phenomenon in beta-cypermethrin resistant insects.

Similar findings have been reported in other insects. The German cockroach, Blattella germanica, has been shown to develop resistance to beta-cypermethrin through cuticular modifications. mdpi.comncsu.edu Research on a cuticular protein, BgCPLCP1, revealed that silencing this gene led to a significantly thinner endocuticle in both susceptible and resistant strains, which in turn increased their mortality when treated with beta-cypermethrin. ncsu.edu This demonstrates a direct link between the expression of specific cuticular protein genes and the physical integrity of the cuticle as a barrier. ncsu.edu These structural changes—both in thickness and composition—are fundamental to the mechanism of penetration resistance. mdpi.comresearchgate.net

Table 3: Comparison of Cuticle Characteristics in Beta-Cypermethrin Resistant (R) and Susceptible (S) Strains of Bactrocera dorsalis

| Characteristic | Resistant (R) Strain | Susceptible (S) Strain | Significance | Citations |

| Cuticle Thickness (Larvae) | 25.96 ± 1.00 µm | 19.36 ± 0.82 µm | R-strain cuticle is significantly thicker. | researchgate.net, cabidigitallibrary.org |

| Number of Endocuticle Chitin Layers | 98.00 ± 3.61 layers | 75.67 ± 2.40 layers | R-strain has significantly more layers. | researchgate.net, cabidigitallibrary.org |

| Endocuticle Structure | Higher density, more distinctive lamination | Lower density | Structural differences contribute to barrier function. | researchgate.net, cabidigitallibrary.org |

Reduced Insecticide Penetration Rates in Resistant Strains

The direct consequence of a thicker and more complex cuticle is a reduced rate of insecticide penetration. lstmed.ac.uk This has been experimentally verified in several studies on beta-cypermethrin resistance.

Using High-Performance Liquid Chromatography (HPLC) to quantify the amount of insecticide penetrating the cuticle over time, researchers found that the penetration of beta-cypermethrin into the larvae of resistant Bactrocera dorsalis was significantly slower than into susceptible larvae. researchgate.netcabidigitallibrary.org This reduced absorption rate is a critical component of cuticular resistance, as it limits the speed at which the toxicant can build up at its target site in the nervous system. frontiersin.orgmdpi.com

Target Site Insensitivity and Molecular Characterization of Mutations

The primary mechanism of target site insensitivity to beta-cypermethrin and other pyrethroids involves mutations in the voltage-sensitive sodium channel (Vssc) gene, the insecticide's intended target. These mutations, commonly known as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel, thereby diminishing its neurotoxic effect. researchgate.netplos.org